1-(2,3,4-Trihydroxyphenyl)propan-1-one
Description
1-(2,3,4-Trihydroxyphenyl)propan-1-one is a synthetic polyphenolic compound characterized by a propan-1-one (three-carbon ketone) chain attached to a phenyl ring substituted with hydroxyl groups at the 2-, 3-, and 4-positions. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.18 g/mol .
Its synthetic accessibility and modular structure make it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Properties
CAS No. |
22760-98-1 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H10O4/c1-2-6(10)5-3-4-7(11)9(13)8(5)12/h3-4,11-13H,2H2,1H3 |
InChI Key |
NRCNBXIMKFFCSN-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)O)O |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 1-(2,3,4-Trihydroxyphenyl)propan-1-one and related compounds:
Key Insights from Structural Comparisons
Hydroxyl Group Positioning: The 2,3,4-trihydroxyphenyl configuration in the target compound enhances its ability to form stable hydrogen bonds and chelate metals, which is critical for interactions with enzymes like HIV-1 integrase . In contrast, phloretin (2,4,6-trihydroxyphenyl) exhibits broader antioxidant activity due to resonance stabilization of its phenolic radicals, a property less pronounced in the 2,3,4-isomer .
Ketone Chain Modifications: Shortening the ketone chain (e.g., Gallacetophenone, an ethanone derivative) reduces molecular weight and alters solubility. Branching (e.g., 2-methyl derivative) introduces steric effects, which may hinder enzyme interactions but improve metabolic stability .
Substituent Effects :
Physicochemical Properties
- Solubility : Compounds with 2,3,4-hydroxylation (e.g., the target compound) are more water-soluble than their 2,4,6-counterparts due to asymmetric hydrogen-bonding networks.
- Stability : The 2,3,4-trihydroxyphenyl group is prone to oxidation, necessitating stabilization in formulations. In contrast, methoxy-substituted analogs (e.g., hesperetin derivatives) exhibit greater oxidative stability .
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